molecular formula C10H16N2O B13557295 6-(Dimethylamino)-3-pyridinepropanol

6-(Dimethylamino)-3-pyridinepropanol

Cat. No.: B13557295
M. Wt: 180.25 g/mol
InChI Key: VOMCPLXPLTWKDD-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-pyridinepropanol is a pyridine derivative featuring a dimethylamino group at the 6-position and a propanol chain at the 3-position of the pyridine ring.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12(2)10-6-5-9(8-11-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

VOMCPLXPLTWKDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reduction to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and modulating their catalytic activity .

Comparison with Similar Compounds

Chain Length Variations: Propanol vs. Methanol

The primary structural analog is 6-(Dimethylamino)-3-pyridinemethanol (CAS 20173-74-4), which differs only in the chain length (methanol vs. propanol). However, the methanol derivative has been discontinued commercially, possibly due to synthesis challenges or suboptimal pharmacokinetics .

Substituent Variations: Dimethylamino vs. Dimethoxy

(5,6-Dimethoxypyridin-3-yl)methanol () replaces the dimethylamino group with dimethoxy substituents. Dimethoxy groups are electron-donating and less basic than dimethylamino, which may reduce water solubility but enhance stability in acidic environments. The dimethylamino group’s basicity could improve protonation in physiological conditions, aiding cellular uptake .

Table 1: Structural Comparison of Pyridine Derivatives

Compound Substituents (Position) Chain Length Key Properties
6-(Dimethylamino)-3-pyridinepropanol Dimethylamino (6) Propanol Higher lipophilicity, basic
6-(Dimethylamino)-3-pyridinemethanol Dimethylamino (6) Methanol Discontinued, lower logP
(5,6-Dimethoxypyridin-3-yl)methanol Dimethoxy (5,6) Methanol Electron-donating, neutral pH

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The propanol chain in this compound likely increases logP compared to methanol analogs, balancing solubility and membrane permeability.
  • Basicity: The dimethylamino group (pKa ~8–10) may enhance protonation in acidic environments (e.g., stomach), improving oral absorption.

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